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Compound of Interest

Compound Name: C11H21IN2O2

Cat. No.: B12631338 Get Quote

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield any

specific, characterized compound with the molecular formula C11H21IN2O2. The following

technical guide is a hypothetical case study based on a plausible chemical structure for this

formula. The data, experimental protocols, and signaling pathways presented are illustrative

and intended to serve as a template for the analysis of a novel chemical entity.

Introduction and Proposed Structure
The molecular formula C11H21IN2O2 suggests a relatively small molecule with a degree of

unsaturation of two. The presence of iodine, nitrogen, and oxygen indicates the potential for

diverse biological activities. For the purpose of this guide, we propose the following

hypothetical structure, hereafter referred to as "Iodo-Val-Proline Amide":

Proposed Structure: (2S,5R)-1-((S)-2-amino-3-methylbutanoyl)-5-iodopyrrolidin-2-one

This structure incorporates an iodinated proline derivative and a valine amino acid, suggesting

potential interactions with biological targets such as enzymes or receptors.

Hypothetical Biological Activity Profile
Based on the structural motifs present in Iodo-Val-Proline Amide, a range of biological activities

could be hypothesized. The presence of an iodinated heterocyclic core might confer

antimicrobial or enzyme-inhibiting properties.[1][2] The amino acid component could facilitate

interactions with peptide-binding sites.
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In Silico Predictions
Given the novelty of this compound, initial characterization would rely heavily on computational

(in silico) methods to predict its pharmacokinetic and pharmacodynamic properties.[3][4]

Workflow for In Silico Analysis of a Novel Compound

Propose Chemical Structure
(C11H21IN2O2)

ADMET Prediction
(SwissADME, pkCSM)

Drug-Likeness Evaluation
(Lipinski's Rule of Five)

Target Prediction
(Similarity Ensemble Approach)

Molecular Docking
(AutoDock, Glide) Prioritize for Synthesis
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Caption: A typical workflow for the initial in silico evaluation of a novel chemical entity.

Hypothetical Quantitative Data
The following tables present a hypothetical summary of predicted and potential experimental

data for Iodo-Val-Proline Amide.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Property Predicted Value Reference Method

Molecular Weight 356.20 g/mol -

LogP 1.85 SwissADME

Topological Polar Surface Area 78.49 Å² SwissADME

Hydrogen Bond Donors 2 SwissADME

Hydrogen Bond Acceptors 3 SwissADME

Lipinski's Rule of Five

Violations
0 [5]

Table 2: Hypothetical In Vitro Biological Activity
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Target/Assay IC50 / EC50 (µM) Assay Type

Dipeptidyl Peptidase IV (DPP-

IV)
15.2 Enzyme Inhibition Assay

Staphylococcus aureus (ATCC

25923)
32.5 (MIC) Broth Microdilution

Candida albicans (ATCC

90028)
>100 (MIC) Broth Microdilution

Cytotoxicity (HepatG2 cells) 85.7 MTT Assay

Potential Mechanism of Action and Signaling
Pathways
Given the structural similarity of the proline-like core to known inhibitors of dipeptidyl peptidase

IV (DPP-IV), a potential mechanism of action could involve the modulation of this enzyme.

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating

incretin hormones. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.

Hypothetical Signaling Pathway: DPP-IV Inhibition
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Caption: Hypothetical inhibition of DPP-IV by Iodo-Val-Proline Amide, leading to increased

insulin secretion.

Detailed Experimental Protocols (Hypothetical)
The following are examples of experimental protocols that would be used to validate the

hypothesized biological activities of Iodo-Val-Proline Amide.
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DPP-IV Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Iodo-Val-Proline Amide against human

recombinant DPP-IV.

Materials:

Human recombinant DPP-IV (Sigma-Aldrich)

Gly-Pro-p-nitroanilide (substrate) (Sigma-Aldrich)

Tris-HCl buffer (pH 8.0)

Iodo-Val-Proline Amide (test compound)

Sitagliptin (positive control)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of Iodo-Val-Proline Amide in DMSO.

In a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of various concentrations of the test

compound or positive control, and 20 µL of the DPP-IV enzyme solution.

Pre-incubate the mixture at 37°C for 15 minutes.

Initiate the reaction by adding 20 µL of the substrate, Gly-Pro-p-nitroanilide.

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

Calculate the rate of reaction and determine the concentration of the compound that causes

50% inhibition (IC50) by plotting the percentage of inhibition versus the log of the inhibitor

concentration.
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Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of Iodo-Val-Proline Amide that inhibits the

visible growth of a microorganism.[2]

Materials:

Staphylococcus aureus (ATCC 25923)

Mueller-Hinton Broth (MHB)

Iodo-Val-Proline Amide

Vancomycin (positive control)

96-well microplate

Spectrophotometer

Procedure:

Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

Perform serial two-fold dilutions of the test compound and the positive control in MHB in a

96-well plate.

Inoculate each well with the bacterial suspension. Include a growth control (no compound)

and a sterility control (no bacteria).

Incubate the plate at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound at which no visible

growth is observed.

Conclusion and Future Directions
This whitepaper presents a hypothetical framework for the initial investigation of a novel

chemical entity, C11H21IN2O2, for which no data currently exists. The proposed structure,

"Iodo-Val-Proline Amide," serves as a basis for exploring potential biological activities through a
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combination of in silico prediction and established in vitro assays. The illustrative data and

protocols highlight a potential role as a DPP-IV inhibitor and an antimicrobial agent. Future

research would involve the chemical synthesis of this compound, followed by rigorous

experimental validation of the predicted properties and mechanisms of action. These steps are

foundational in the early stages of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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